molecular formula C8H6N2O2S B2555547 N-(1,2-oxazol-4-yl)thiophene-2-carboxamide CAS No. 1341743-61-0

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide

Cat. No.: B2555547
CAS No.: 1341743-61-0
M. Wt: 194.21
InChI Key: TVSFJTPMFLYPRG-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of oxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene-2-carboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through the reaction of an α-haloketone with a nitrile in the presence of a base. The resulting oxazole intermediate is then coupled with thiophene-2-carboxylic acid or its derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isoxazolyl)-2-thiophenecarboxamide
  • N-(3-oxazolyl)-2-thiophenecarboxamide
  • N-(2-oxazolyl)-2-thiophenecarboxamide

Uniqueness

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide is unique due to the specific positioning of the oxazole ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and applications compared to its analogs .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(7-2-1-3-13-7)10-6-4-9-12-5-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSFJTPMFLYPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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